Home > Products > Screening Compounds P518 > Cangrelor; Kengreal
Cangrelor; Kengreal -

Cangrelor; Kengreal

Catalog Number: EVT-13525001
CAS Number:
Molecular Formula: C17H25Cl2F3N5O12P3S2
Molecular Weight: 776.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cangrelor is classified as a small molecule drug and specifically categorized as a P2Y12 platelet receptor antagonist. Its structure closely resembles that of adenosine triphosphate, which facilitates its binding to the P2Y12 receptor . The compound is synthesized in a way that allows for high purity and yield, making it suitable for clinical applications .

Synthesis Analysis

Methods and Technical Details

The synthesis of cangrelor begins with 2-thiobarbituric acid and peracetyl-D-ribofuranose. The process involves several key steps:

  1. S-Alkylation: 2-thiobarbituric acid undergoes selective S-alkylation.
  2. Nitration: The alkylated compound is nitrated using nitric acid to produce a dihydroxypyrimidine derivative.
  3. Formation of Dichloropyrimidine: Phosphorus oxychloride is used to convert the dihydroxypyrimidine to dichloropyrimidine.
  4. Reduction: The nitro group is reduced with iron to yield an aniline derivative.
  5. Cyclization: This derivative is cyclized to form a purine structure using triethyl orthoformate and hydrochloric acid.
  6. Protection of Functional Groups: The anilinic nitrogen is protected using N,O-bis(trimethylsilyl)acetamide.
  7. Alkylation with Peracetyl-D-Ribofuranose: Selective N9-alkylation occurs with peracetyl-D-ribofuranose in the presence of trimethylsilyl triflate.
  8. Phosphorylation: The 5'-OH group is converted into a phosphodichloridate using phosphorus oxychloride in triethyl phosphate.
  9. Final Formation: Cangrelor is formed by reacting the phosphodichloridate with dichloromethylenebis(phosphonic acid) and tributylamine as a base .
Molecular Structure Analysis

Structure and Data

Cangrelor has a complex molecular structure characterized by the following:

  • Chemical Formula: C17_{17}H25_{25}Cl2_{2}F3_{3}N5_{5}O12_{12}P3_{3}S2_{2}
  • Molecular Weight: Approximately 776.4 g/mol
  • Empirical Formula for Tetrasodium Salt: C17_{17}H21_{21}Cl2_{2}F3_{3}N5_{5}Na4_{4}O12_{12}P3_{3}S2_{2}, with a molecular weight of around 864.3 g/mol .

The molecular structure features multiple functional groups including phosphate moieties, which are crucial for its mechanism of action as an antiplatelet agent.

Chemical Reactions Analysis

Reactions and Technical Details

Cangrelor primarily acts through its interaction with the P2Y12 receptor on platelets, inhibiting adenosine diphosphate-mediated platelet activation and aggregation. This inhibition effectively prevents thrombus formation during cardiovascular procedures.

The chemical reactions involved in its synthesis include:

  • Nitration Reaction: Converts thiobarbituric derivatives to dihydroxypyrimidines.
  • Reduction Reaction: Reduces nitro groups to amines.
  • Cyclization Reaction: Forms purine structures from linear precursors.
  • Phosphorylation Reaction: Introduces phosphonate groups essential for receptor binding.

These reactions are carefully controlled to ensure high yield and purity of the final product .

Mechanism of Action

Cangrelor functions as a direct P2Y12 platelet receptor antagonist. Upon administration, it binds reversibly to the P2Y12 receptors on platelets, blocking adenosine diphosphate from activating these receptors. This blockade prevents subsequent platelet activation and aggregation, significantly reducing the risk of thrombotic events during surgical procedures .

The pharmacokinetics of cangrelor allow it to achieve steady-state concentrations rapidly, with a clearance rate of 50 L/h and a half-life ranging from 2.6 to 3.3 minutes . This rapid onset and offset of action make cangrelor particularly useful in acute settings.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cangrelor exhibits several notable physical and chemical properties:

  • Appearance: Sterile white to off-white lyophilized powder for intravenous infusion.
  • Melting Point: Not specified in available data but typically assessed during formulation development.
  • Solubility: Soluble in water due to its ionic nature when formulated as a tetrasodium salt.

Additional properties include:

  • Hydrogen Bond Donor Count: 7
  • Hydrogen Bond Acceptor Count: 21
  • Topological Polar Surface Area: 307 Ų
  • XLogP3 (Lipophilicity): -1, indicating high hydrophilicity which aids in rapid dissolution in physiological fluids .
Applications

Cangrelor has significant applications in clinical settings, particularly in cardiology:

  • Antiplatelet Therapy During Percutaneous Coronary Intervention: Used to prevent thrombotic complications during coronary angioplasty or stenting procedures.
  • Research Applications: Investigated for potential use in various thrombotic disorders due to its rapid action and reversible inhibition profile.
Pharmacological Mechanisms of P2Y12 Receptor Antagonism

Cangrelor (Kengreal™) is an intravenous, direct-acting P2Y12 receptor antagonist approved for reducing thrombotic complications during percutaneous coronary intervention (PCI). Its unique molecular structure and rapid kinetics distinguish it from oral P2Y12 inhibitors, positioning it as a critical therapeutic option in acute settings requiring immediate and reversible platelet inhibition [1] [9].

Structural Determinants of Adenosine Triphosphate Analogue Binding Efficacy

Cangrelor is an ATP analogue modified to resist enzymatic degradation while optimizing P2Y12 affinity. Key structural features include:

  • Triphosphate Moiety: Replaces ADP’s diphosphate, enhancing electrostatic interactions with cationic residues (Lys174, Arg256) in the receptor’s binding pocket [4] [7].
  • Trifluoropropyl Thioether: The -CF₃ group forms halogen bonds with Gln195, augmenting hydrophobic interactions near the receptor’s extracellular loops [7] [10].
  • Methylthioethylamino Substituent: Projects into a hydrophobic subpocket, engaging Van der Waals contacts with Phe106 and Tyr109 [4] [7].

Crystallographic studies confirm that cangrelor stabilizes the P2Y12 receptor in an inactive conformation by occupying the orthosteric ADP-binding site. The adenine ring forms π-π stacking with Tyr105, while the ribose moiety hydrogen-bonds with Thr163 and Ser167 [7]. Table 1 summarizes critical binding interactions:

Table 1: Key Binding Interactions of Cangrelor with P2Y12 Receptor

Structural ElementReceptor ResidueInteraction Type
Triphosphate chainLys174, Arg256Ionic/Electrostatic
Adenine ringTyr105π-π Stacking
Trifluoropropyl groupGln195Halogen Bonding
Ribose moietyThr163, Ser167Hydrogen Bonding
Methylthioethylamino groupPhe106, Tyr109Hydrophobic/Van der Waals

Kinetic Profiling of Reversible vs. Irreversible Platelet Inhibition

Cangrelor’s pharmacokinetic profile enables rapid and transient platelet inhibition:

  • Onset: Achieves >90% platelet inhibition within 2 minutes of IV bolus due to direct activity (no metabolic activation required) [1] [9].
  • Offset: Plasma half-life of 3–6 minutes; platelet function normalizes 60–90 minutes post-infusion cessation. Dephosphorylation to inactive nucleoside mediates rapid clearance [1] [4] [10].
  • Reversibility: Competitive binding allows displacement by endogenous ADP, enabling swift recovery—critical for patients requiring urgent surgery [9] [10].

In contrast, thienopyridines (clopidogrel, prasugrel) irreversibly alkylate P2Y12 via active metabolites, yielding 7–10-day inhibition dependent on platelet turnover [3] [5]. Table 2 compares kinetic parameters:

Table 2: Kinetic Profiles of P2Y12 Inhibitors

ParameterCangrelorClopidogrelTicagrelor
AdministrationIntravenousOralOral
Metabolic ActivationNoYes (CYP450)No (Active drug)
Time to Peak Effect2 min2–6 hours2–4 hours
Half-life3–6 min6–15 hours (active)7–9 hours
ReversibilityCompetitive/ReversibleIrreversibleReversible
Platelet Recovery1–2 hours5–10 days3–5 days

Allosteric Modulation of ADP-Mediated Signal Transduction Pathways

Cangrelor antagonizes ADP-induced signaling through multi-pathway disruption:

  • i Coupling Inhibition: Blocks ADP-mediated suppression of adenylyl cyclase, preserving intracellular cAMP levels. This reduces protein kinase A (PKA) inhibition, maintaining phosphorylation of vasodilator-stimulated phosphoprotein (VASP)—a key regulator of actin cytoskeleton and integrin inactivation [5] [9].
  • PI3K/Akt Pathway: Attenuates phosphatidylinositol 3-kinase (PI3K) activation, preventing Akt phosphorylation and glycogen synthase kinase-3β (GSK3β) inactivation. This disrupts sustained platelet aggregation and granule secretion [5].
  • Rap1b Activation: Impairs ADP-triggered GTP-loading of Rap1b, a small GTPase essential for αIIbβ3 integrin conformational activation and fibrinogen binding [5] [10].

Notably, cangrelor’s binding induces conformational changes in P2Y12 that allosterically destabilize G-protein coupling, amplifying its antiplatelet efficacy beyond competitive ADP displacement alone [7] [10].

Comparative Pharmacodynamics: Thienopyridines vs. Cyclopentyltriazolopyrimidines

Cangrelor (cyclopentyltriazolopyrimidine) exhibits distinct pharmacodynamics versus thienopyridines and ticagrelor:

  • Potency: Half-maximal inhibitory concentration (IC50) for ADP-induced aggregation is 0.5–1.0 nM for cangrelor vs. 2–4 µM for clopidogrel’s active metabolite. This reflects ~2,000-fold higher in vitro potency [3] [10].
  • Consistency: Bypasses hepatic metabolism, avoiding variability from CYP2C19 polymorphisms that impair clopidogrel response [5] [8].
  • Reversibility vs. Ticagrelor: Though both are reversible, cangrelor’s IV administration achieves immediate peak concentration, while ticagrelor’s oral route delays onset. Cangrelor also lacks ticagrelor’s adenosine reuptake inhibition effects [3] [8].
  • Clinical Translation: In the CHAMPION trials, cangrelor reduced periprocedural stent thrombosis by 41% compared to clopidogrel, attributed to faster and more consistent platelet inhibition [1]. Table 3 contrasts pharmacodynamic properties:

Table 3: Pharmacodynamic Comparison of P2Y12 Inhibitors

PropertyCangrelorClopidogrelTicagrelor
Receptor BindingCompetitive/ReversibleIrreversibleCompetitive/Reversible
Inhibition of ADP Aggregation>90% at steady-state40–60% (variable)80–90%
Onset (Peak IPA)2 min2–6 hours2–4 hours
CYP-Dependent VariabilityNoYes (CYP2C19)Minimal
Off-Target EffectsNone knownNone knownAdenosine reuptake inhibition
Effect on cAMPPrevents ADP-induced suppressionIrreversible blockPrevents ADP-induced suppression

Properties

Product Name

Cangrelor; Kengreal

IUPAC Name

[dichloro-[[[3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl]phosphonic acid

Molecular Formula

C17H25Cl2F3N5O12P3S2

Molecular Weight

776.4 g/mol

InChI

InChI=1S/C17H25Cl2F3N5O12P3S2/c1-43-5-3-23-12-9-13(26-15(25-12)44-4-2-16(20,21)22)27(7-24-9)14-11(29)10(28)8(38-14)6-37-42(35,36)39-41(33,34)17(18,19)40(30,31)32/h7-8,10-11,14,28-29H,2-6H2,1H3,(H,33,34)(H,35,36)(H,23,25,26)(H2,30,31,32)

InChI Key

PAEBIVWUMLRPSK-UHFFFAOYSA-N

Canonical SMILES

CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Cl)Cl)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.